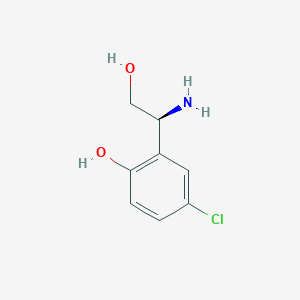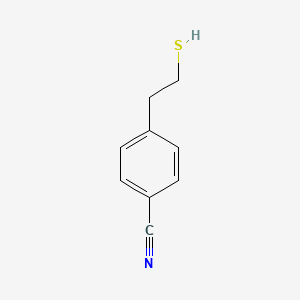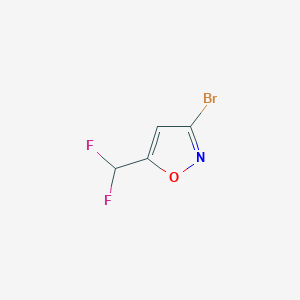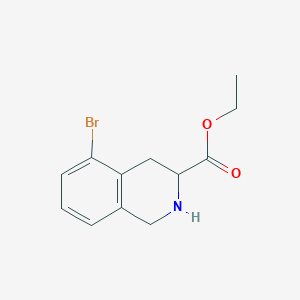
7-(4-Piperidinyloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Piperidinyloxy)quinoline is a heterocyclic compound that features a quinoline core with a piperidinyloxy substituent at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Piperidinyloxy)quinoline typically involves the functionalization of the quinoline core. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a piperidine derivative under basic conditions. For example, 7-chloroquinoline can be reacted with 4-hydroxypiperidine in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(4-Piperidinyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(4-Piperidinyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 7-(4-Piperidinyloxy)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolone: A derivative with significant antibacterial properties.
Piperidine: A simple heterocyclic compound that forms the basis for many pharmaceuticals
Uniqueness: 7-(4-Piperidinyloxy)quinoline is unique due to the presence of both the quinoline and piperidinyloxy moieties, which confer a combination of properties from both parent structures. This dual functionality enhances its potential as a versatile compound in various applications .
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
7-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-11-3-4-13(10-14(11)16-7-1)17-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9H2 |
Clé InChI |
WWPAQYCRZMQXEM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


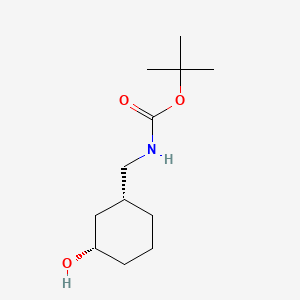
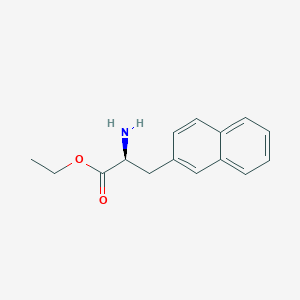
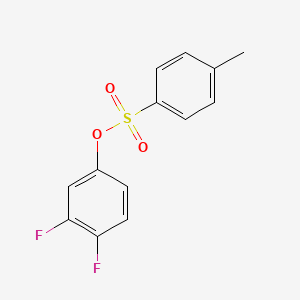

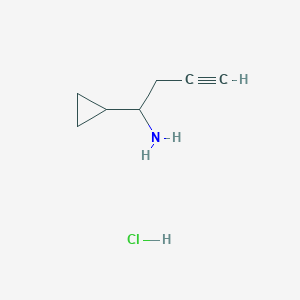

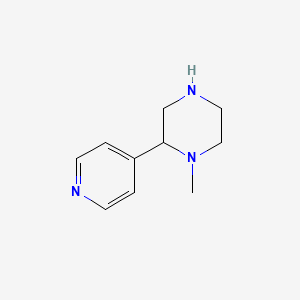
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
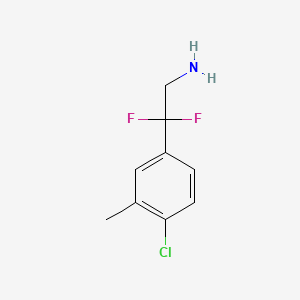
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
